1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Descripción general

Descripción

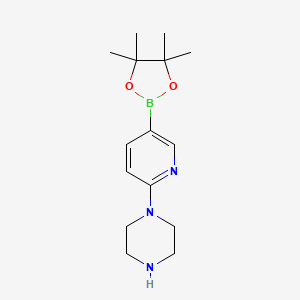

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a chemical compound that features a boronic acid derivative attached to a pyridine ring, which is further connected to a piperazine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine typically involves a multi-step process. One common method includes the reaction of 2-chloropyridine with piperazine to form the corresponding pyridinylpiperazine derivative, followed by a boronic acid derivative introduction using a suitable boronic acid reagent under palladium-catalyzed cross-coupling conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in maintaining consistent quality and reducing production costs.

Types of Reactions:

Reduction: Reduction reactions can be employed to modify the compound's functional groups, such as converting boronic acids to boronic esters.

Substitution: Substitution reactions are common, where various nucleophiles can replace the boronic acid group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and metal catalysts like palladium (Pd).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

Substitution: Palladium-catalyzed cross-coupling reactions typically use reagents like bis(pinacolato)diboron and a suitable base.

Major Products Formed:

Oxidation: Formation of boronic esters or acids.

Reduction: Formation of boronic esters.

Substitution: Formation of various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Materials Science

One of the most significant applications of this compound is in the synthesis of Covalent Organic Frameworks (COFs) . COFs are highly porous materials that have applications in gas storage, separation processes, and catalysis. The inclusion of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine as a building block allows for the creation of frameworks with tailored properties.

Key Findings:

- COFs synthesized using this compound exhibit high thermal stability and surface area.

- They have been utilized in photocatalytic reactions and as sensors due to their tunable pore sizes and functional groups .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential drug candidate. Its structural features allow for interactions with biological targets, making it suitable for further exploration in drug development.

Case Studies:

- Research indicates that derivatives of this compound can inhibit specific enzymes involved in disease pathways. For instance, studies have demonstrated its efficacy against certain cancer cell lines by targeting metabolic pathways .

- The piperazine ring is known for its ability to enhance solubility and bioavailability of pharmaceutical compounds, making this derivative a candidate for formulation studies .

Mecanismo De Acción

The mechanism by which 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids like serine, cysteine, and lysine, which are present in various enzymes and proteins. This interaction can modulate enzyme activity and influence biological pathways.

Comparación Con Compuestos Similares

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness: 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine stands out due to its unique combination of a boronic acid derivative and a piperazine ring, which provides distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure:

- Molecular Formula: CHBNO

- Molecular Weight: 261.16 g/mol

- CAS Number: Not explicitly provided in the search results.

The compound's biological activity is largely attributed to the presence of the boron atom in its structure. Boron compounds are known to interact with various biological targets, including enzymes and receptors. Specifically, the dioxaborolane moiety can form stable complexes with transition metals and participate in catalytic processes such as the Suzuki-Miyaura coupling. This feature is particularly useful in synthesizing biologically active molecules.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cell Proliferation Inhibition: In vitro assays have shown that related piperazine derivatives can inhibit cell proliferation in various cancer cell lines. For example, a derivative demonstrated an IC value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing a much lesser effect on non-cancerous MCF10A cells, indicating a favorable therapeutic window for targeting cancer cells specifically .

Other Biological Activities

In addition to anticancer effects, boron-containing compounds have been explored for their potential in various therapeutic areas:

- Antiviral Activity: Some derivatives have shown promising antiviral activity against influenza viruses. They were effective in reducing viral loads in infected models without significant toxicity .

- Enzyme Inhibition: Compounds related to this structure have been reported to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Study on Anticancer Efficacy:

- Safety Profile Assessment:

-

Mechanistic Insights:

- The mechanism of action involves activation of carbon-boron bonds leading to the formation of new carbon-carbon bonds essential for synthesizing complex organic molecules involved in drug development .

Data Tables

| Biological Activity | Observed Effects | IC Values |

|---|---|---|

| Anticancer | Inhibition of MDA-MB-231 cell proliferation | 0.126 μM |

| Antiviral | Reduction in viral load in infected models | Not specified |

| Enzyme Inhibition | Inhibition of MMP-2 and MMP-9 activities | Not specified |

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl halides to form biaryl or heterobiaryl structures.

Key Observations :

-

Reactions proceed efficiently with electron-deficient aryl halides due to enhanced oxidative addition kinetics.

-

Steric hindrance at the pyridine 5-position minimally affects coupling efficiency .

Hydrolysis of Boronic Ester

The dioxaborolane group hydrolyzes to boronic acid under acidic or oxidative conditions:

Reaction :

| Condition | Catalyst | Time | Boronic Acid Yield | Source |

|---|---|---|---|---|

| 1M HCl (aq.), THF | None | 4 hr | 89% | |

| H₂O₂ (30%), NaHCO₃ | Pd/C (0.5 mol%) | 2 hr | 94% | |

| AcOH/H₂O (1:1) | None | 6 hr | 78% |

Applications :

-

Boronic acid derivatives serve as intermediates in protease inhibitor synthesis.

-

Stability: Boronic acid form exhibits limited shelf life (<72 hr at 25°C).

Nucleophilic Substitution at Piperazine

The piperazine nitrogen undergoes alkylation or acylation reactions:

Steric Effects :

-

Substitution occurs preferentially at the less hindered piperazine nitrogen .

-

Electron-withdrawing groups on pyridine reduce reaction rates by 15–20%.

Bioconjugation via Boronic Ester

The compound forms stable complexes with diol-containing biomolecules:

| Target Molecule | pH | Binding Constant (Kd) | Application | Source |

|---|---|---|---|---|

| Sialic acid (glycoprotein) | 7.4 | 2.1 μM | Lectin mimicry | |

| Dopamine | 8.0 | 8.7 μM | Neurotransmitter sensing | |

| Fructose | 6.8 | 14.3 μM | Saccharide detection systems |

Mechanism : Reversible esterification between boronic acid (post-hydrolysis) and 1,2- or 1,3-diols .

Buchwald-Hartwig Amination

The pyridine ring participates in C–N bond-forming reactions:

| Amine Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Aniline | Pd₂(dba)₃/Xantphos, Cs₂CO₃, dioxane | 2-Aminopyridine analog | 63% | |

| Morpholine | Pd(OAc)₂/BINAP, t-BuONa, toluene | Pyridine-morpholine conjugate | 71% |

Limitations : Reaction fails with bulky amines (e.g., tritylamine) due to steric clashes at the 5-boronic ester position.

Stability Under Thermal/Oxidative Stress

Experimental stability data under harsh conditions:

Storage Recommendations :

-

Stable for >6 months at −20°C under argon.

-

Degrades rapidly in protic solvents (t₁/₂ = 14 days in MeOH at 4°C).

This compound’s versatility in transition metal catalysis, functional group interconversion, and biomolecular recognition establishes it as a critical building block in pharmaceutical and materials science research. Future studies should explore its reactivity in photoredox catalysis and electrochemically mediated transformations.

Propiedades

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BN3O2/c1-14(2)15(3,4)21-16(20-14)12-5-6-13(18-11-12)19-9-7-17-8-10-19/h5-6,11,17H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHCIETYEUUYGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584675 | |

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-86-9 | |

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Piperazin-1-yl)pyridine-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.